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molecular formula C7H13NO4 B1331124 Dimethyl 3-aminopentanedioate CAS No. 77313-09-8

Dimethyl 3-aminopentanedioate

Cat. No. B1331124
M. Wt: 175.18 g/mol
InChI Key: PXJFLUYRGQUUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05625093

Procedure details

Dimethyl-3-oxoglutarate (10 g, 57 mmol) was added to methanol (225 ml) followed by ammonium formate (36 g, 570 mmol) and NaBH3CN (3.7 g, 57 mmol) at 25° C. After 24 hours the methanol was removed in vacuo to leave a white mass. Methylene chloride was added and the mixture filtered. The methylene chloride was evaporated resulting in an oil which was dissolved in 1N HCl (200 ml) and extracted with ether (100 ml). The ether layer was discarded and the aqueous layer was made basic using solid K2CO3. The product was extracted into methylene chloride dried over Na2SO4 and evaporated to give dimethyl-3-aminoglutarate (7.5 g). 1H NMR (d6 -DMSO) δ1.76 (bs, 2H), 2.45 (dd, 4H, J=8.08 Hz, 16.64 Hz), 3.69 (s, 6H), 5.45 (m, 1H); MS (FAB) m/e 176.0 (M+H+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5](=O)[CH2:6][C:7]([O:9][CH3:10])=[O:8].CO.C([O-])=O.[NH4+].[BH3-]C#[N:21].[Na+]>Cl.C(Cl)Cl>[CH3:1][O:2][C:3](=[O:12])[CH2:4][CH:5]([NH2:21])[CH2:6][C:7]([O:9][CH3:10])=[O:8] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC(CC(CC(=O)OC)=O)=O
Name
Quantity
225 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
36 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
3.7 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 24 hours the methanol was removed in vacuo
Duration
24 h
CUSTOM
Type
CUSTOM
Details
to leave a white mass
FILTRATION
Type
FILTRATION
Details
the mixture filtered
CUSTOM
Type
CUSTOM
Details
The methylene chloride was evaporated
CUSTOM
Type
CUSTOM
Details
resulting in an oil which
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(CC(CC(=O)OC)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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